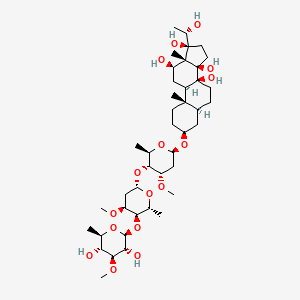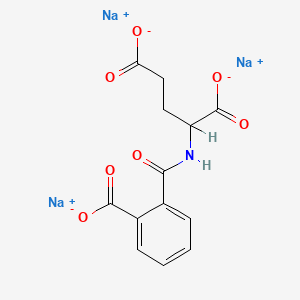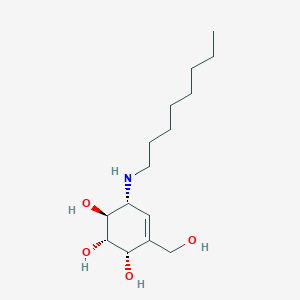
(1s,2s,3s,6r)-4-(Hydroxymethyl)-6-(Octylamino)cyclohex-4-Ene-1,2,3-Triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octyl-4-epi-beta-valienamine is a chemical compound known for its potential as a chemical chaperone drug candidate for the therapy of lysosomal storage disorders. This compound is a derivative of N-octyl-beta-valienamine and has shown promise in stabilizing specific enzymes involved in these disorders .
Preparation Methods
N-Octyl-4-epi-beta-valienamine can be synthesized through a series of stereoselective reactions starting from naturally abundant (−)-shikimic acid. The synthesis involves multiple steps, including the formation of a key intermediate compound, which is then converted to N-octyl-4-epi-beta-valienamine through further reactions . The overall yield of this synthesis is relatively low, but it provides a practical route to obtain the compound.
Chemical Reactions Analysis
N-Octyl-4-epi-beta-valienamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetic anhydride, triethylamine, and catalytic amounts of DMAP (4-dimethylaminopyridine). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Octyl-4-epi-beta-valienamine has several scientific research applications, particularly in the field of medicine. It has been studied as a potential chemical chaperone for the treatment of lysosomal storage disorders, such as GM1-gangliosidosis and Gaucher disease. By stabilizing specific enzymes, this compound helps in the proper degradation and recycling of macromolecules, thereby alleviating the symptoms of these disorders .
Mechanism of Action
The mechanism of action of N-Octyl-4-epi-beta-valienamine involves its ability to stabilize specific enzymes that are deficient in lysosomal storage disorders. By binding to these enzymes, the compound helps in maintaining their proper conformation and function, thereby preventing the accumulation of undegraded substrates in lysosomes .
Comparison with Similar Compounds
N-Octyl-4-epi-beta-valienamine is similar to N-octyl-beta-valienamine, both of which are potent chemical chaperone drug candidates. N-Octyl-4-epi-beta-valienamine is unique in its ability to stabilize beta-galactosidase, making it particularly useful for the treatment of GM1-gangliosidosis . Other similar compounds include derivatives of valienamine and quercitol, which have also been studied for their potential therapeutic applications .
Properties
Molecular Formula |
C15H29NO4 |
|---|---|
Molecular Weight |
287.39 g/mol |
IUPAC Name |
(1S,2S,3S,6R)-4-(hydroxymethyl)-6-(octylamino)cyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-16-12-9-11(10-17)13(18)15(20)14(12)19/h9,12-20H,2-8,10H2,1H3/t12-,13+,14+,15+/m1/s1 |
InChI Key |
UPZUHYMBTUUPML-QPSCCSFWSA-N |
Isomeric SMILES |
CCCCCCCCN[C@@H]1C=C([C@@H]([C@@H]([C@H]1O)O)O)CO |
Canonical SMILES |
CCCCCCCCNC1C=C(C(C(C1O)O)O)CO |
Synonyms |
N-octyl-4-epi-beta-valienamine N-octyl-beta-valienamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


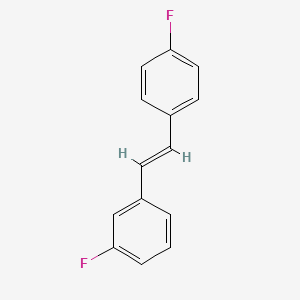
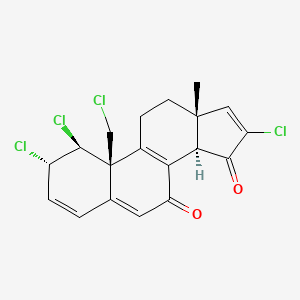
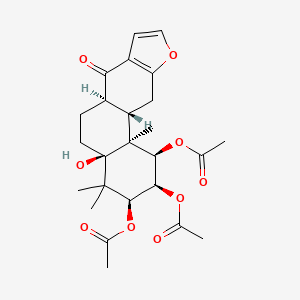
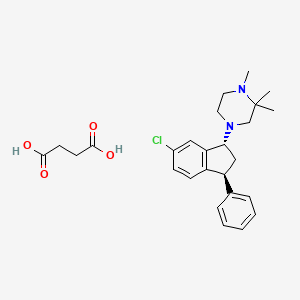
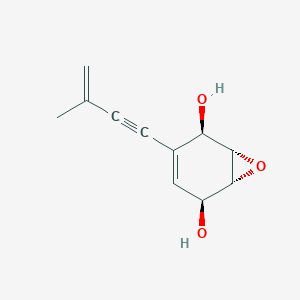
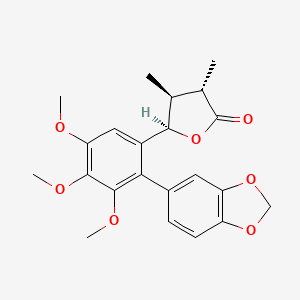
![(1S,2R,5R,9R,12R,13S,18R)-5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one](/img/structure/B1250643.png)

